Cas no 4386-39-4 (2-(Acetyloxy)-3-methylbenzoic Acid)

2-(Acetyloxy)-3-methylbenzoic Acid is a benzoic acid derivative featuring both acetyloxy and methyl functional groups at the ortho and meta positions, respectively. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural properties enable selective reactivity, making it valuable for esterification and acylation reactions. The acetyloxy group enhances solubility in organic solvents, facilitating downstream processing. The compound’s stability under controlled conditions ensures consistent performance in synthetic applications. Its well-defined molecular structure allows for precise modifications, supporting its role in the development of complex chemical entities.
2-(Acetyloxy)-3-methylbenzoic Acid structure
4386-39-4 structure
商品名:2-(Acetyloxy)-3-methylbenzoic Acid
CAS番号:4386-39-4
MF:C10H10O4
メガワット:194.184
MDL:MFCD00085683
CID:330355
PubChem ID:78094

2-(Acetyloxy)-3-methylbenzoic Acid 化学的及び物理的性質

名前と識別子

    • Benzoic acid,2-(acetyloxy)-3-methyl-
    • 2-(Acetyloxy)-3-methylbenzoic acid
    • 2-acetyloxy-3-methylbenzoic acid
    • 2-Acetoxy-3-methyl-benzoesaeure
    • 2-acetoxy-3-methyl-benzoic acid
    • 2-acetoxy-3-methylsalicylic acid
    • 2-Acetoxy-m-toluic acid
    • 3-METHYLACETYLSALICYLIC ACID
    • 3-methylaspirin
    • Acetyl-o-kresotinsaeure
    • KBioSS_001854
    • SPBio_000629
    • Spectrum4_000260
    • Q27254705
    • CHEBI:193212
    • Spectrum_001374
    • Cresopirine
    • NCGC00095965-02
    • DTXSID40195964
    • Spectrum2_000555
    • SR-01000640067-1
    • ACETYL-O-CRESOTIC ACID
    • HMS3264F10
    • CCG-50708
    • HMS1448E03
    • TS-02755
    • 2-Acetoxy-3-methylbenzoic acid
    • UNII-2G83E641HZ
    • Cresopyrine; NSC 49105;AGN 357; Acetyl-o-cresotic acid
    • 2,3-Cresotic acid, acetate
    • NSC 49105
    • NCGC00095965-01
    • KBio3_002934
    • KBio2_006990
    • Spectrum3_001816
    • A826449
    • 2-acetoxyl-3-methyl-benzoic acid
    • FT-0610941
    • BB 0245759
    • KBio2_004422
    • NSC-49105
    • EINECS 224-499-1
    • XRBMKGUDDJPAMH-UHFFFAOYSA-N
    • Spectrum5_001737
    • Benzoic acid, 2-(acetyloxy)-3-methyl-
    • SCHEMBL1315833
    • AGN-357
    • 3-Methylacetylsalicylsaure
    • KBioGR_000700
    • CRESOPYRINE
    • KBio2_001854
    • 2G83E641HZ
    • CHEMBL1234172
    • NSC49105
    • AKOS000109238
    • AB00053091_02
    • SPECTRUM1401414
    • 4386-39-4
    • NS00015531
    • Maybridge3_006075
    • BSPBio_003431
    • IDI1_017462
    • DB-051175
    • DTXCID80118455
    • BRD-K58648841-001-04-7
    • STK360114
    • 2-(Acetyloxy)-3-methylbenzoic Acid
    • MDL: MFCD00085683
    • インチ: InChI=1S/C10H10O4/c1-6-4-3-5-8(10(12)13)9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13)
    • InChIKey: XRBMKGUDDJPAMH-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C(=CC=C1)C(=O)O)OC(=O)C

計算された属性

  • せいみつぶんしりょう: 194.05800
  • どういたいしつりょう: 194.058
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 236
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 63.6A^2
  • 互変異性体の数: 何もない

じっけんとくせい

  • 密度みつど: 1.245
  • ゆうかいてん: 115℃
  • ふってん: 324.5°Cat760mmHg
  • フラッシュポイント: 128.2°C
  • 屈折率: 1.545
  • PSA: 63.60000
  • LogP: 1.61850

2-(Acetyloxy)-3-methylbenzoic Acid セキュリティ情報

  • セキュリティの説明: S26-S37/39
  • 危険物標識: Xi
  • セキュリティ用語:S26;S37/39
  • リスク用語:R36/37/38

2-(Acetyloxy)-3-methylbenzoic Acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-(Acetyloxy)-3-methylbenzoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P0073CV-200mg
Benzoic acid,2-(acetyloxy)-3-methyl-
4386-39-4 95%
200mg
$652.00 2024-05-02
A2B Chem LLC
AD30143-5mg
2-Acetoxy-3-methylbenzoic acid
4386-39-4 95%
5mg
$65.00 2024-04-20
1PlusChem
1P0073CV-100mg
Benzoic acid,2-(acetyloxy)-3-methyl-
4386-39-4 95%
100mg
$448.00 2024-05-02
Crysdot LLC
CD12071671-5g
2-Acetoxy-3-methylbenzoic acid
4386-39-4 97%
5g
$336 2024-07-24
Crysdot LLC
CD12071671-10g
2-Acetoxy-3-methylbenzoic acid
4386-39-4 97%
10g
$529 2024-07-24
Aaron
AR0073L7-5mg
Benzoic acid,2-(acetyloxy)-3-methyl-
4386-39-4 95%
5mg
$44.00 2025-02-13
TRC
B400008-100mg
2-(Acetyloxy)-3-methylbenzoic Acid
4386-39-4
100mg
$ 65.00 2022-06-07
TRC
B400008-50mg
2-(Acetyloxy)-3-methylbenzoic Acid
4386-39-4
50mg
$ 50.00 2022-06-07
Matrix Scientific
082100-1g
2-(Acetyloxy)-3-methylbenzoic acid, 97%
4386-39-4 97%
1g
$120.00 2023-09-10
Matrix Scientific
082100-10g
2-(Acetyloxy)-3-methylbenzoic acid, 97%
4386-39-4 97%
10g
$756.00 2023-09-10

2-(Acetyloxy)-3-methylbenzoic Acid 関連文献

2-(Acetyloxy)-3-methylbenzoic Acidに関する追加情報

2-(Acetyloxy)-3-methylbenzoic Acid: A Comprehensive Overview

2-(Acetyloxy)-3-methylbenzoic Acid, also known by its CAS number 4386-39-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzoic acid moiety with an acetyloxy group and a methyl substituent. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for both academic research and industrial applications.

The molecular formula of 2-(Acetyloxy)-3-methylbenzoic Acid is C10H12O3, with a molecular weight of approximately 180.19 g/mol. Its structure consists of a benzene ring substituted with an acetyloxy group at the 2-position and a methyl group at the 3-position, along with a carboxylic acid group at the para position. This arrangement not only influences its physical properties but also plays a crucial role in its chemical reactivity and biological activity.

Recent studies have highlighted the potential of 2-(Acetyloxy)-3-methylbenzoic Acid in various therapeutic areas. For instance, researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the development of anti-inflammatory and antioxidant agents. The acetyloxy group is known to enhance the stability and bioavailability of drugs, making this compound an attractive candidate for drug design.

In terms of synthesis, 2-(Acetyloxy)-3-methylbenzoic Acid can be prepared through several methods, including Friedel-Crafts acylation and nucleophilic aromatic substitution. These methods allow for precise control over the substitution pattern on the benzene ring, ensuring high purity and consistency in the final product. The synthesis process has been optimized in recent years to improve yield and reduce environmental impact, aligning with the principles of green chemistry.

The physical properties of 2-(Acetyloxy)-3-methylbenzoic Acid include a melting point of around 150°C and a boiling point of approximately 400°C. Its solubility in common solvents such as water, ethanol, and dichloromethane has been extensively studied, providing valuable insights into its behavior in different chemical environments. These properties are critical for applications ranging from pharmaceutical formulation to analytical chemistry.

The biological activity of 2-(Acetyloxy)-3-methylbenzoic Acid has been a focal point of recent research. Studies have demonstrated its ability to inhibit certain enzymes associated with inflammation and oxidative stress, suggesting potential applications in the treatment of chronic diseases such as arthritis and neurodegenerative disorders. Additionally, its role as an intermediate in the synthesis of more complex molecules has been explored, further expanding its utility in medicinal chemistry.

In conclusion, 2-(Acetyloxy)-3-methylbenzoic Acid, CAS No. 4386-39-4, is a versatile compound with promising applications across multiple disciplines. Its unique structure, combined with advancements in synthetic methods and biological studies, positions it as a key molecule for future research and development.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:4386-39-4)2-(Acetyloxy)-3-methylbenzoic Acid
A826449
清らかである:99%
はかる:5g
価格 ($):320.0